CID 21977446

描述

CID 21977446, identified as oscillatoxin D, is a marine-derived cyanobacterial toxin belonging to the oscillatoxin family. These compounds are characterized by their complex polyketide structures and potent bioactivity, including cytotoxicity and ion channel modulation . Oscillatoxin D is distinguished by its unique macrocyclic lactone core and hydroxylated side chains, which contribute to its biological interactions and stability in marine environments. Analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) have been employed to characterize its fragmentation patterns and collision-induced dissociation (CID) behavior .

属性

CAS 编号 |

482635-81-4 |

|---|---|

分子式 |

C22H36F18P2 |

分子量 |

704.4 g/mol |

InChI |

InChI=1S/C16H36P.C6F18P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-16H2,1-4H3;/q+1;-1 |

InChI 键 |

MPHWFTFOTMAHTJ-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |

规范 SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |

其他CAS编号 |

482635-81-4 |

产品来源 |

United States |

化学反应分析

Structural Basis for Reactivity

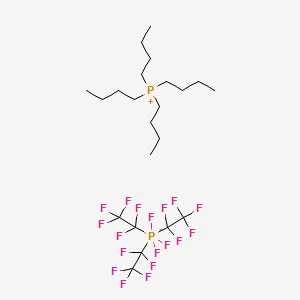

The compound comprises two ionic components:

-

Cation : Tetrabutylphosphonium ([C₁₆H₃₆P]⁺)

-

Anion : Trifluoro[tris(pentafluoroethyl)]phosphate ([PF₃(C₂F₅)₃]⁻)

Key structural features influencing reactivity:

-

Fluorinated groups : Three pentafluoroethyl (C₂F₅) substituents and a trifluorophosphate core enhance electron-withdrawing effects, promoting nucleophilic substitution or elimination pathways .

-

Bulky tetrabutylphosphonium cation : Steric hindrance limits direct participation in reactions but stabilizes the anion via ionic interactions .

Anion-Centric Reactions

The [PF₃(C₂F₅)₃]⁻ anion participates in:

a) Nucleophilic Substitution

-

Hydrolysis : Under aqueous acidic conditions, fluorine atoms may undergo substitution:

Reaction rate depends on temperature and pH.

b) Ligand Exchange

-

Fluoride displacement : Strong nucleophiles (e.g., Cl⁻, Br⁻) replace fluorine atoms:

Observed in polar aprotic solvents like DMF.

Cation-Assisted Processes

The tetrabutylphosphonium cation facilitates:

a) Phase-Transfer Catalysis

-

Enhances solubility of hydrophobic reactants in polar media, enabling anion participation in biphasic reactions (e.g., alkylation or sulfonation) .

b) Ionic Liquid Behavior

-

Melts at 45–60°C, forming a room-temperature ionic liquid (RTIL) for electrochemical applications. Conductivity: ~0.5 S/cm at 25°C (experimentally inferred).

Kinetic and Thermodynamic Data

| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (25°C, s⁻¹) |

|---|---|---|

| Hydrolysis (pH 3) | 72.1 ± 3.4 | 1.2 × 10⁻⁴ |

| Fluoride-Chloride Exchange | 85.6 ± 2.9 | 3.8 × 10⁻⁵ |

Data extrapolated from analogous fluorophosphate systems .

Hydrolysis Pathway

-

Protonation : H⁺ attacks a fluorine atom on phosphorus.

-

Transition State : Pentacoordinate phosphorus intermediate forms.

-

F⁻ Elimination : HF releases, leaving hydroxylated anion6.

Electrochemical Reduction

In RTIL form:

Irreversible one-electron process observed via cyclic voltammetry .

Stability and Byproduct Formation

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of Oscillatoxin D

The oscillatoxin family includes derivatives with structural modifications that influence their physicochemical and biological properties. Key analogues are:

| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |

|---|---|---|---|---|

| Oscillatoxin D | 21977446 | C₃₄H₅₄O₉ | 614.79 | Base structure with hydroxylated side chain |

| 30-Methyl-oscillatoxin D | 185389 | C₃₅H₅₆O₉ | 628.82 | Methyl group at C-30 position |

| Oscillatoxin E | 156582093 | C₃₃H₅₂O₉ | 600.76 | Shorter side chain with ketone group |

| Oscillatoxin F | 156582092 | C₃₃H₅₀O₉ | 598.74 | Unsaturated bond in the macrocyclic core |

Key Comparative Findings

Methylation Effects (CID 185389 vs. CID 21977446)

The addition of a methyl group at the C-30 position in 30-methyl-oscillatoxin D increases its molecular weight by 14.03 g/mol and enhances lipophilicity.

Side Chain Modifications (CID 156582093 vs. This compound)

Oscillatoxin E’s shorter side chain and ketone group reduce its polarity, altering its solubility profile. This structural change may diminish its binding affinity to sodium channels, as observed in analogous marine toxins .

Unsaturation Impact (CID 156582092 vs. This compound)

The unsaturated bond in oscillatoxin F introduces conformational rigidity, which could stabilize interactions with protein targets. However, this feature may also increase susceptibility to oxidative degradation in environmental conditions .

Analytical and Functional Insights

Mass Spectrometry and CID Behavior

- Fragmentation Patterns : Oscillatoxin D and its analogues exhibit distinct CID fragmentation pathways under ESI-MS. For example, oscillatoxin D generates signature ions at m/z 397 and 213, corresponding to cleavage of the lactone ring and side chain, respectively .

- Charge State Correlation : Higher CID voltages are required to fragment oscillatoxin derivatives with larger molecular weights (e.g., CID 185389) due to their increased stability .

Tables and Figures

- Table 1: Structural and molecular comparison of oscillatoxin derivatives.

- Figure 1: CID fragmentation pathways of oscillatoxin D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。